![molecular formula C22H21NO2 B5716854 N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide](/img/structure/B5716854.png)
N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide, also known as BPN14770, is a small molecule drug that has shown potential as a therapeutic agent for various neurological disorders. It was first synthesized in 2014 and has since been the subject of several scientific studies.
Mécanisme D'action
N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide increases cAMP levels, which in turn leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide has several biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and promote neurogenesis. Additionally, it has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide is its ability to cross the blood-brain barrier, making it a promising drug candidate for neurological disorders. However, one limitation is that it has a short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several potential future directions for research on N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide. One area of interest is its potential as a treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. Additionally, further studies are needed to determine the optimal dosage and delivery method for N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide in clinical settings. Finally, research is needed to better understand the long-term effects of N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide on cognitive function and brain health.
Méthodes De Synthèse
The synthesis of N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide involves several steps, including the reaction of 4-hydroxybenzaldehyde with 4-bromoanisole to form 4-(benzyloxy)benzaldehyde. This compound is then reacted with 2,5-dimethylphenylboronic acid in the presence of a palladium catalyst to form N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide.
Applications De Recherche Scientifique
N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have neuroprotective effects and has shown promise as a treatment for Alzheimer's disease, Fragile X syndrome, and other neurological disorders.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(4-phenylmethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-8-9-17(2)21(14-16)22(24)23-19-10-12-20(13-11-19)25-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWXVDXEKLDTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.